molecular formula C12H13F3O B12525321 1-Phenyl-2-(trifluoromethyl)-1-pentanone

1-Phenyl-2-(trifluoromethyl)-1-pentanone

Cat. No.: B12525321
M. Wt: 230.23 g/mol
InChI Key: GTRCQIJHODWDMM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)-1-pentanone is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(trifluoromethyl)-1-pentanone typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the trifluoromethylation of a suitable precursor. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(trifluoromethyl)-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Phenyl-2-(trifluoromethyl)-1-pentanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and coatings with improved properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-1-pentanone involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where increased membrane permeability can lead to better therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.

    Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.

    Fipronil: An agrochemical with a trifluoromethyl group, used as an insecticide.

Uniqueness

1-Phenyl-2-(trifluoromethyl)-1-pentanone is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a pentanone backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethyl)pentan-1-one

InChI

InChI=1S/C12H13F3O/c1-2-6-10(12(13,14)15)11(16)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

GTRCQIJHODWDMM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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